molecular formula C6H9NO4 B13288847 5-Carbamoyloxolane-2-carboxylic acid

5-Carbamoyloxolane-2-carboxylic acid

Cat. No.: B13288847
M. Wt: 159.14 g/mol
InChI Key: YRMFPCPZWAVWNH-UHFFFAOYSA-N
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Description

5-Carbamoyloxolane-2-carboxylic acid is a heterocyclic organic compound featuring a five-membered oxolane (tetrahydrofuran) ring with a carboxylic acid group at position 2 and a carbamoyl (-CONH₂) substituent at position 5. The carbamoyl group introduces hydrogen-bonding capabilities, which may enhance solubility and influence interactions with biological targets. The compound’s molecular formula is inferred as C₆H₉NO₄ (molecular weight: 175.14 g/mol), based on structural analogs like oxolane-2-carboxylic acid derivatives .

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

5-carbamoyloxolane-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)

InChI Key

YRMFPCPZWAVWNH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1C(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of Primary Alcohols or Aldehydes on Oxolane Precursors

  • Starting from a 5-hydroxymethyl-oxolane-2-carboxylic acid or its aldehyde derivative, oxidation with strong oxidizing agents such as potassium permanganate (KMnO4) or chromium-based reagents can convert the primary alcohol to a carboxylic acid at the 5-position if needed, or selectively oxidize aldehydes to acids at the 2-position.
  • This method is classical for preparing carboxylic acids from alcohols and aldehydes but requires careful control to avoid overoxidation or ring cleavage.

Hydrolysis of Nitriles or Amides

  • Nitrile precursors attached to the oxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Amides can be prepared via hydrolysis of nitriles and then converted to carbamoyl groups by controlled amidation.
  • This two-step sequence is useful for introducing the carbamoyl group at the 5-position after carboxylation at the 2-position.

Grignard Reagent Carboxylation

  • Formation of a Grignard reagent from an appropriate halogenated oxolane derivative followed by reaction with carbon dioxide (CO2) yields a magnesium carboxylate intermediate.
  • Acidification of this intermediate provides the carboxylic acid at the desired position.
  • This approach allows the introduction of the carboxyl group with one additional carbon relative to the halide precursor.

Specific Preparation Methods for 5-Carbamoyloxolane-2-carboxylic Acid

Multi-Step Synthesis via Protected Oxolane Intermediates

  • Step 1: Protection of Hydroxyl Groups
    Protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers may be used on the oxolane hydroxyls to prevent side reactions during subsequent transformations.

  • Step 2: Introduction of Carbamoyl Group
    Carbamoylation can be achieved by reacting a 5-amino-oxolane intermediate with phosgene equivalents or carbamoyl chlorides under mild conditions, yielding the 5-carbamoyl derivative.

  • Step 3: Carboxylation at 2-Position
    The carboxylic acid at the 2-position can be introduced by oxidation of an aldehyde or by hydrolysis of a nitrile precursor attached at that position.

  • Step 4: Deprotection and Purification
    Removal of protecting groups under acidic or fluoride ion conditions yields the free this compound.

Direct Hydrolysis of 2-Substituted Oxolane Carbonyl Chlorides

  • Analogous to the preparation of azirine-2-carboxylic acids from carbonyl chlorides, the hydrolysis of 2-oxolane carbonyl chlorides under controlled acidic conditions can yield the corresponding carboxylic acid.
  • Subsequent amidation with ammonia or amines can install the carbamoyl group at the 5-position.

Decarboxylative Radical Coupling Approach

  • Recent advances in carbene and photocatalyst-catalyzed decarboxylative radical coupling allow the construction of ketones and carboxylic acid derivatives from acyl electrophiles and carboxylic acids.
  • This method could be adapted for the synthesis of this compound by coupling appropriate oxolane-derived acyl imidazoles with carbamoyl radical precursors, providing a modular and scalable approach.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Oxidation of Alcohols/Aldehydes 5-Hydroxymethyl-oxolane derivatives KMnO4, CrO3, acidic/neutral medium Straightforward, classical method Risk of overoxidation, ring cleavage
Hydrolysis of Nitriles/Amides 5-Cyano-oxolane derivatives Acidic or basic hydrolysis Good for carbamoyl group introduction Requires nitrile synthesis step
Grignard Carboxylation Halogenated oxolane derivatives Mg, CO2, acid work-up Adds one carbon, versatile Sensitive to moisture, functional groups
Carbonyl Chloride Hydrolysis 2-Oxolane carbonyl chlorides Water, acid; followed by amidation Efficient for acid and amide formation Requires handling reactive intermediates
Photocatalytic Radical Coupling Acyl imidazoles and carboxylic acids NHC catalyst, photocatalyst, blue LED Mild conditions, scalable Requires specialized catalysts and light sources

Research Discoveries and Optimization Notes

  • Temperature Control: For hydrolysis and amidation steps, maintaining temperatures below 80 °C prevents epimerization of stereocenters on the oxolane ring.
  • Catalyst Selection: Use of N-heterocyclic carbene (NHC) catalysts combined with photocatalysts enhances coupling efficiency in radical methods, allowing late-stage modifications.
  • Protecting Group Strategy: Orthogonal protecting groups facilitate selective functionalization and improve overall yields.
  • Purification: Column chromatography and recrystallization under controlled pH conditions ensure high purity of the final acid.

Chemical Reactions Analysis

Types of Reactions

5-Carbamoyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts and specific reaction conditions to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-Carbamoyloxolane-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Carbamoyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 5-carbamoyloxolane-2-carboxylic acid with related oxolane and pyrroline derivatives:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Solubility Biological Role
This compound Carbamoyl (5), COOH (2) C₆H₉NO₄ 175.14 Moderate (polar) Hypothetical enzyme substrate
Cis-(2R,5R)-5-methyloxolane-2-carboxylic acid Methyl (5), COOH (2) C₇H₁₀O₃ 142.15 High (non-polar) Structural studies
2-(2-Amino-2-carboxyethyl)-5-oxooxolane-2-carboxylic acid Oxo (5), aminoethyl (2) C₉H₁₁NO₆ 229.19 Low Metabolic intermediate
Δ¹-Pyrroline-5-carboxylic acid Pyrroline ring (unsaturated) C₅H₇NO₂ 129.12 High Proline/glutamic acid pathway

Key Comparative Insights

Substituent Effects
  • Carbamoyl vs. This difference likely impacts solubility and membrane permeability .
  • Oxo Group (Position 5): The 5-oxo substituent in the metabolite from introduces keto reactivity, enabling participation in tautomerism or further metabolic modifications, unlike the stable carbamoyl group .
  • Pyrroline Ring vs. Oxolane Ring: Δ¹-Pyrroline-5-carboxylic acid () features an unsaturated ring, making it a key intermediate in proline metabolism. In contrast, the saturated oxolane ring in this compound may limit enzymatic recognition in similar pathways .
Stereochemical Considerations

The cis-(2R,5R) configuration in the methyl-substituted analog () highlights the importance of stereochemistry in biological activity. Chirality at positions 2 and 5 could influence binding to enzymes or receptors, suggesting that this compound’s stereochemistry warrants further study .

Enzymatic Interactions

Δ¹-Pyrroline-5-carboxylic acid is oxidized to glutamic acid via a pyridine nucleotide-dependent dehydrogenase ().

Research Findings and Implications

Metabolic Pathways: Δ¹-Pyrroline-5-carboxylic acid’s role in proline/glutamate interconversion underscores the biochemical significance of 5-position substituents. The carbamoyl variant may participate in distinct pathways, such as urea cycle interactions or prodrug activation .

Solubility and Bioavailability: The carbamoyl group’s polarity suggests moderate solubility, contrasting with the highly soluble pyrroline derivative and the hydrophobic methyl analog. This property could influence pharmaceutical applications .

Synthetic Utility: The cis-methyl analog () is used in structural studies due to its defined stereochemistry. Similarly, this compound could serve as a scaffold for drug design, leveraging its hydrogen-bonding motifs .

Biological Activity

5-Carbamoyloxolane-2-carboxylic acid, a chiral compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol, has garnered attention in various fields of scientific research, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a five-membered oxolane ring with a carbamoyl group at the 5-position and a carboxylic acid group at the 2-position. This unique configuration allows the compound to engage in diverse chemical reactions and biological interactions.

PropertyValue
Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
CAS Number 1592717-89-9
IUPAC Name (2R,5S)-5-carbamoyloxolane-2-carboxylic acid

Biological Activity

Research indicates that this compound exhibits potential biological activities , particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .
  • Anticancer Properties : The compound has been explored for its potential as an anticancer agent. Its unique structure allows it to interact with cellular targets involved in cancer proliferation and survival .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within cells. The compound's functional groups enable it to form hydrogen bonds and hydrophobic interactions with biomolecules, potentially leading to:

  • Inhibition of Enzymatic Activity : By binding to enzyme active sites, it may inhibit critical pathways involved in cell growth and division.
  • Modulation of Signaling Pathways : The compound could influence various signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

Study on Anticancer Activity

In a recent study, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of this compound against several bacterial strains. The findings demonstrated notable inhibition zones, suggesting that this compound could be developed into an effective antimicrobial agent .

Future Directions

Given its promising biological activities, future research should focus on:

  • In Vivo Studies : To further elucidate the pharmacokinetics and therapeutic potential in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
  • Mechanistic Studies : To better understand the pathways through which this compound exerts its effects.

Q & A

Q. What are the recommended synthetic routes for 5-Carbamoyloxolane-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthetic routes for this compound typically involve cyclization of precursor carboxylic acids or functional group interconversion. For example, analogous furan-based carboxylic acids (e.g., 5-ethylfuran-2-carboxylic acid) are synthesized via ester hydrolysis or carboxylation reactions under controlled pH and temperature . Optimization should include systematic variation of catalysts (e.g., palladium for cross-coupling), solvent polarity, and reaction time. Use kinetic studies (e.g., TLC monitoring) to identify rate-limiting steps. Purity of intermediates must be confirmed via HPLC (>95%) before proceeding .

Q. How should researchers characterize the structural identity and purity of this compound?

Methodological Answer:

  • Structural confirmation : Combine 1^1H/13^13C NMR to verify the oxolane ring and carbamoyl group. Compare spectral data with PubChem entries for analogous compounds (e.g., 6-fluoroquinoxaline-2-carboxylic acid, where InChI keys validate stereochemistry) .
  • Purity assessment : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. For new derivatives, elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Conduct all syntheses in fume hoods with proper PPE (gloves, goggles, lab coats).
  • Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 2,5-furandicarboxylic acid) for toxicity benchmarks. For instance, avoid inhalation of fine powders and ensure waste is neutralized before disposal .
  • Store the compound in airtight containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer:

  • Iterative falsification : Apply principles from intelligent data analysis (IDA) to test hypotheses against empirical contradictions. For example, if one study reports enzyme inhibition while another does not, replicate assays under identical buffer conditions (pH, ionic strength) and validate using orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorimetry) .
  • Meta-analysis : Pool data from multiple studies and perform multivariate regression to identify confounding variables (e.g., cell line variability, metabolite interference) .

Q. What advanced spectroscopic techniques are critical for elucidating the conformational dynamics of this compound?

Methodological Answer:

  • Dynamic NMR (DNMR) : Resolve rotational barriers of the oxolane ring by variable-temperature 1^1H NMR in DMSO-d6 or CDCl3.
  • X-ray crystallography : Determine crystal packing and hydrogen-bonding networks. For unstable derivatives, use synchrotron radiation for rapid data collection .
  • DFT calculations : Compare experimental IR/Raman spectra with computational models (e.g., B3LYP/6-311+G(d,p)) to validate tautomeric forms .

Q. What strategies should be employed to validate the proposed metabolic pathways of this compound in pharmacological studies?

Methodological Answer:

  • Isotope tracing : Use 14^{14}C-labeled analogs to track metabolic fate in hepatocyte models. Analyze metabolites via LC-MS/MS with MRM transitions specific to expected adducts (e.g., glucuronides) .
  • Knockout models : Employ CRISPR-Cas9-engineered cell lines lacking specific enzymes (e.g., cytochrome P450 isoforms) to confirm metabolic dependencies .

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